Cas no 93-99-2 (Phenyl benzoate)

Phenyl benzoate (C13H10O2) is an aromatic ester formed by the condensation of phenol and benzoic acid. It appears as a white crystalline solid with a melting point of 68–70°C and is sparingly soluble in water but readily dissolves in organic solvents like ethanol and ether. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and liquid crystal materials. Its stability under moderate conditions and well-defined reactivity make it a valuable reagent for esterification and transesterification reactions. Phenyl benzoate also serves as a UV absorber in certain polymer applications due to its ability to absorb ultraviolet light effectively.
Phenyl benzoate structure
Phenyl benzoate structure
Product Name:Phenyl benzoate
CAS No:93-99-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00003072
CID:34725
PubChem ID:7169
Update Time:2025-05-23

Phenyl benzoate Chemical and Physical Properties

Names and Identifiers

    • Phenyl benzoate
    • diphenylcarboxylate
    • Benzoic acid phenyl
    • Phenyl benzoate,Benzoic acid phenyl ester
    • benzenecarboxylic acid phenyl ester
    • EINECS 202-293-2
    • Benzoic Acid Phenyl Ester
    • phenol, benzoate
    • Benzoic acid, phenyl ester
    • Benzoic acid,phenyl ester
    • PHENYLBENZOATE
    • MLS002608016
    • Phenyl benzoate, 99%
    • B8A3WVZ590
    • FCJSHPDYVMKCHI-UHFFFAOYSA-N
    • DSSTox_RID_82744
    • DSSTox_CID_28185
    • DSSTox_GSID_48210
    • WLN: RVOR
    • Phenol, benzoate (7CI)
    • bmse010254
    • NSC 37086
    • Phenoxy phenyl ketone
    • Phenyl ester benzoic acid
    • MDL: MFCD00003072
    • Inchi: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
    • InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC1C=CC=CC=1
    • BRN: 1566346

Computed Properties

  • Exact Mass: 198.06800
  • Monoisotopic Mass: 198.068079557 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 198.22

Experimental Properties

  • Color/Form: Colorless prismatic crystals. It smells of grass leaf oil.
  • Density: 1.235
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 298-299 °C(lit.)
  • Flash Point: 298-299°C
  • Refractive Index: 1.5954 (estimate)
  • Solubility: alcohol: freely soluble (hot)
  • Water Partition Coefficient: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.
  • PSA: 26.30000
  • LogP: 2.90580
  • Merck: 7275
  • Solubility: It is easily soluble in hot ethanol, slightly soluble in cold ethanol and diethyl ether, and insoluble in water.
  • Vapor Pressure: 0.00 mmHg

Phenyl benzoate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-38
  • Safety Instruction: S22-S24/25
  • RTECS:DH6299500
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R22; R38

Phenyl benzoate Customs Data

  • HS CODE:2916310090
  • Customs Data:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Phenyl benzoate Pricemore >>

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Phenyl benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: 1,4-Dioxane ;  48 h, 120 °C
Reference
Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst
Chen, Jianxia; Namila, E.; Bai, Chaolumen; Baiyin, Menghe; Bao, Agula; et al, RSC Advances, 2018, 8(44), 25168-25176

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 20 °C
Reference
Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide
Khalfina, I. A.; Vlasov, V. M., Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
Reference
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

Production Method 4

Reaction Conditions
1.1 Reagents: Anisole Catalysts: 4-(Dimethylamino)pyridine ;  3 h, 110 °C
Reference
Manufacture of (meth)acrylic acid ester and aromatic carboxylic acid ester
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  15 - 20 h, 80 °C
Reference
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate
Ueda, Tsuyoshi; Konishi, Hideyuki; Manabe, Kei, Organic Letters, 2012, 14(12), 3100-3103

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  5 min, 0 °C
Reference
O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions
Simion, Alina Marieta; Hashimoto, Iwao; Mitoma, Yoshiharu; Egashira, Naoyoshi; Simion, Cristian, Synthetic Communications, 2012, 42(6), 921-931

Production Method 7

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  30 min, 20 °C
Reference
Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide
Khalfina, I. A.; Vlasov, V. M., Russian Journal of Organic Chemistry, 2011, 47(6), 845-854

Production Method 8

Reaction Conditions
1.1 Catalysts: Tributylamine ,  Chloromethylstyrene-divinylbenzene-styrene copolymer Solvents: Water ;  1 h, 30 °C
Reference
Green Conversion of Phenolic Compound to Benzoate Over Polymer-Supported Phase-Transfer Catalysts
Yang, Hung-Ming; Huang, Chin-Chen, Catalysis Letters, 2009, 128(1-2), 235-242

Production Method 9

Reaction Conditions
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  8 h, rt
Reference
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; Hashemi, Mohammed M.; Shahidi-Zandi, Mehdi, Synthetic Communications, 2008, 38(12), 2037-2042

Production Method 10

Reaction Conditions
1.1 Catalysts: Titania ;  30 min, 25 °C
Reference
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; Manjula, Krishnappa, Indian Journal of Chemistry, 2008, (4), 597-600

Production Method 11

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane
Reference
Sc(OTf)3- and TfOH-catalyzed Baeyer-Villiger oxidation of carbonyl compounds with 3-chloroperbenzoic acid
Kotsuki, Hiyoshizo; Arimura, Koji; Araki, Tomohiro; Shinohara, Toshio, Synlett, 1999, (4), 462-464

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods
Hussey, Brendan J.; Johnstone, Robert A. W.; Entwistle, Ian D., Tetrahedron, 1982, 38(24), 3775-81

Production Method 13

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide Solvents: Toluene ;  24 h, 150 °C; 150 °C → rt
1.2 Solvents: Water ;  rt
Reference
Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters
Huang, Changyu; Li, Jinpeng; Wang, Jiaquan; Zheng, Qingshu; Li, Zhenhua; et al, Science China: Chemistry, 2021, 64(1), 66-71

Production Method 14

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Phenol ;  8 h, 1 atm, 80 °C
Reference
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
Reference
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: 4-Pyridinamine, N,N-dimethyl-, hydrochloride (1:1) Solvents: Toluene ;  rt → 60 °C; 15 h, 60 °C
Reference
Application of DMAP hydrochloride serving as recyclable catalyst in acylation reaction
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium Solvents: Dimethylformamide ;  23 h, 120 °C
1.2 Reagents: Water
Reference
PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES
Chen, Guangwei; Leng, Yuting; Yang, Fan; Wang, Shiwei; Wu, Yangjie, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494

Production Method 18

Reaction Conditions
1.1 Catalysts: 4-Pyridinamine, N,N-dimethyl-, hydrochloride (1:1) ;  15 h, rt
Reference
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism
Liu, Zhihui; Ma, Qiaoqiao; Liu, Yuxiu; Wang, Qingmin, Organic Letters, 2014, 16(1), 236-239

Production Method 19

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium percarbonate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
Reference
New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation
Kang, Ho-Jung; Jeon, Hee-Sun, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6

Phenyl benzoate Raw materials

Phenyl benzoate Preparation Products

Phenyl benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:93-99-2)Phenyl benzoate
Order Number:A844780
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):194.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93-99-2)Phenyl benzoate
Order Number:LE10533;LE2621033;LE4984
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-99-2)Phenyl benzoate
Order Number:sfd18416
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Phenyl benzoate

Phenyl Benzoate: A Comprehensive Overview

Phenyl Benzoate, also known as benzene carboxylic acid phenyl ester, is a versatile organic compound with the CAS number 93-99-2. This compound has garnered significant attention in recent years due to its diverse applications and promising potential in various fields, including materials science, biotechnology, and environmental chemistry. The molecule consists of a benzoic acid group esterified with a phenol moiety, resulting in a structure that exhibits unique chemical properties and reactivity.

The synthesis of Phenyl Benzoate typically involves the esterification reaction between benzoic acid and phenol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is well-documented in organic chemistry textbooks and has been optimized for industrial-scale production. Recent advancements in catalytic systems have enabled the synthesis of Phenyl Benzoate under milder conditions, reducing energy consumption and enhancing process efficiency.

Phenyl Benzoate has been extensively studied for its role as a precursor in the synthesis of more complex aromatic compounds. For instance, it serves as an intermediate in the production of various pharmaceutical agents, agrochemicals, and advanced materials. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis.

In the field of materials science, Phenyl Benzoate has found applications as a monomer in the synthesis of polyesters and other polymeric materials. Its aromatic structure contributes to the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications such as aerospace components and electronic devices.

The environmental impact of Phenyl Benzoate has also been a topic of recent research. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, making it less persistent in natural environments compared to other synthetic compounds. However, its potential toxicity to aquatic organisms necessitates careful handling and disposal to minimize ecological risks.

In conclusion, Phenyl Benzoate, with its CAS number 93-99-2, is a compound of significant importance across multiple disciplines. Its chemical versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative materials and technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-99-2)Phenyl benzoate
A844780
Purity:99%
Quantity:500g
Price ($):194.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-99-2)Phenyl benzoate
LE10533;LE2621033;LE4984
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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